Tecnazene
Overview
Description
Mechanism of Action
Target of Action
Tecnazene, also known as 1,2,4,5-tetrachloro-3-nitrobenzene, is primarily used as a fungicide and a sprout suppressant on stored potatoes . Its primary targets are the sprouts on potatoes and the fungi causing dry rot .
Mode of Action
This compound acts by disrupting the membrane structure and function, and inhibiting lipid peroxidation . This interaction with its targets leads to the suppression of sprout formation in potatoes and prevention of dry rot caused by fungi .
Biochemical Pathways
The major routes of metabolism of this compound in stored potatoes involve both reduction to 2,3,5,6-tetrachloroaniline (TCA) and initial glutathione conjugation with subsequent catabolism . The major component of the residue was this compound (64%); TCA and 2,3,5,6-tetrachlorothioanisole (TCTA) were minor components (<1%) .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are crucial for understanding its bioavailability. This compound is rapidly absorbed and metabolized in the rat and the rabbit following oral administration . High single oral doses (3000 mg in rabbit) are predominantly passed unchanged in the faeces . Several metabolites are presumed in urine, the most important being the mercapturic acid conjugate .
Result of Action
The molecular and cellular effects of this compound’s action result in the suppression of sprout formation in potatoes and the prevention of dry rot caused by fungi . This is achieved through the disruption of membrane structure and function, and inhibition of lipid peroxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tecnazene is synthesized through the nitration of 1,2,4,5-tetrachlorobenzene.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar nitration process. The reaction is typically carried out in large reactors where 1,2,4,5-tetrachlorobenzene is treated with a nitrating mixture under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Tecnazene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas (H₂) and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) under basic conditions.
Major Products:
Reduction: 1,2,4,5-tetrachloroaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tecnazene has a wide range of applications in scientific research, including:
Chemistry: Used as a standard for quantitative analysis by nuclear magnetic resonance.
Biology: Studied for its effects on fungal growth and its potential use as an antifungal agent.
Medicine: Investigated for its potential therapeutic applications due to its antifungal properties.
Industry: Widely used as a fungicide to prevent dry rot and sprouting in stored potatoes.
Comparison with Similar Compounds
1,2,3,4-tetrachloro-5-nitrobenzene: A related isomer with similar chemical properties.
Pentachloronitrobenzene: Another chlorinated nitrobenzene used as a fungicide.
Uniqueness of Tecnazene: this compound is unique due to its specific arrangement of chlorine and nitro groups on the benzene ring, which imparts distinct chemical and biological properties. Its effectiveness as a fungicide and its use as a standard for quantitative analysis make it a valuable compound in various fields .
Properties
IUPAC Name |
1,2,4,5-tetrachloro-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl4NO2/c7-2-1-3(8)5(10)6(4(2)9)11(12)13/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTLDIFVVHJORV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)[N+](=O)[O-])Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl4NO2 | |
Record name | 2,3,5,6-TETRACHLORONITROBENZENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0026098 | |
Record name | 2,3,5,6-Tetrachloronitrobenzene | |
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Molecular Weight |
260.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,3,5,6-tetrachloronitrobenzene appears as pale yellow crystals. (NTP, 1992), Colorless odorless solid; [HSDB] Pale yellow solid; [CAMEO] Cream to pale brown solid; [MSDSonline], Solid | |
Record name | 2,3,5,6-TETRACHLORONITROBENZENE | |
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Record name | Tecnazene | |
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Record name | Tecnazene | |
Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
579 °F at 760 mmHg (NTP, 1992), 304 °C (with decomp) | |
Record name | 2,3,5,6-TETRACHLORONITROBENZENE | |
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Record name | TECNAZENE | |
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Solubility |
less than 0.1 mg/mL at 68 °F (NTP, 1992), READILY SOL IN CARBON DISULFIDE, Soluble in ethanol, benzene, and chloroform, In ethanol about 40 mg/L (25 °C), /Tecnazene/ is readily soluble in ... ketones, and aromatic and chlorinated hydrocarbon compounds. It is practically insoluble in water (0.44 mg/l at 20 °C) ..., In water, 2.09 mg/L at 25 °C, 0.00209 mg/mL at 20 °C | |
Record name | 2,3,5,6-TETRACHLORONITROBENZENE | |
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Record name | TECNAZENE | |
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Record name | Tecnazene | |
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Density |
1.744 (NTP, 1992) - Denser than water; will sink, 1.744 at 25 °C/4 °C | |
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Vapor Pressure |
0.0018 [mmHg] | |
Record name | Tecnazene | |
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Impurities |
The technical grade material is more than 99% pure and contains less than 1% hexachlorobenzene., TETRACHLORONITROBENZENE, AN IMPURITY OF PENTACHLORONITROBENZENE, 0.06% HAS BEEN FOUND IN TERRACLOR. | |
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Color/Form |
Colorless crystals | |
CAS No. |
117-18-0, 28804-67-3 | |
Record name | 2,3,5,6-TETRACHLORONITROBENZENE | |
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Record name | 1,2,4,5-Tetrachloro-3-nitrobenzene | |
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Record name | Tecnazene [BSI:ISO] | |
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Melting Point |
210 to 212 °F (NTP, 1992), 99.5 °C, 99 °C | |
Record name | 2,3,5,6-TETRACHLORONITROBENZENE | |
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